1-(1-Cyclohexyl-1H-1,2,3-triazol-4-yl)ethan-1-one
Description
1-(1-Cyclohexyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a cyclohexyl group at the N1 position and an acetyl group at the C4 position. While specific data on this compound are absent in the provided evidence, analogous structures with aryl, heteroaryl, and alkyl substituents at the N1 position (e.g., phenyl, nitrophenyl, chlorophenyl) have been extensively studied. These analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related methods, followed by functionalization of the acetyl group for diverse applications, including antimicrobial agents, enzyme inhibitors, and anticancer therapeutics .
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
1-(1-cyclohexyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C10H15N3O/c1-8(14)10-7-13(12-11-10)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3 |
InChI Key |
SGMBUHQGRAZEQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(N=N1)C2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Analogs of 1-(1-Cyclohexyl-1H-1,2,3-triazol-4-yl)ethan-1-one
Key Findings from Analog Studies
Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and chloro (Cl) substituents enhance electrophilicity at the acetyl group, facilitating reactions like oxime formation or nucleophilic substitution (e.g., with amines/phenols) .
Biological Activity: The p-tolyl analog (1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-phenoxyethan-1-one) exhibited potent antimicrobial activity, exceeding reference drugs like ampicillin . Thiadiazole-linked analogs demonstrated dual activity as antimicrobial agents and in silico TMPRSS2 inhibitors for COVID-19 .
Crystallography and Stability :
Hypothetical Predictions for the Cyclohexyl Analog
While direct data on 1-(1-cyclohexyl-1H-1,2,3-triazol-4-yl)ethan-1-one are unavailable, inferences can be drawn from structural trends:
- Steric Effects : The bulky cyclohexyl group might hinder reactions at the acetyl group (e.g., chalcone formation) but could enhance selectivity in enzyme binding.
- Synthetic Challenges : Cyclohexyl azides (precursors for CuAAC) may require specialized handling due to volatility, unlike aryl azides .
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